REACTION_CXSMILES
|
C([NH:4][C:5]1(C(OCC)=O)[CH2:9][CH:8]2[CH2:10][CH2:11][CH2:12][CH:13]=[C:7]2[S:6]1)(=O)C.[C:19]([O:29][CH2:30][CH3:31])(=[O:28])C=CC1C=CC=CC=1.N1CCCC1>[Pd].C1(C)C=C(C)C=C(C)C=1>[NH2:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[C:9]=1[C:19]([O:29][CH2:30][CH3:31])=[O:28]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1(SC=2C(C1)CCCC2)C(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 170° under nitrogen
|
Type
|
CUSTOM
|
Details
|
are metered in over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
is then lowered to 100°
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 25 h under nitrogen
|
Duration
|
25 h
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off
|
Type
|
WASH
|
Details
|
rinsed with 60 g of ethanol
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
WASH
|
Details
|
washed twice with 1 N HCl and once with water
|
Type
|
DISTILLATION
|
Details
|
After distillation of the solvent and subsequent crystallization from 2-propanol
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(S1)C=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |